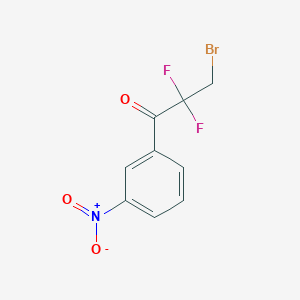

3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

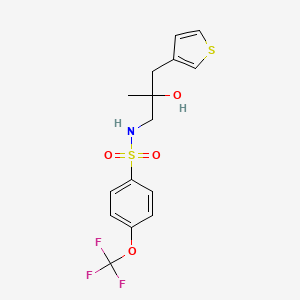

“3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one” is a chemical compound with the CAS Number: 1777805-11-4 . It has a molecular weight of 294.05 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid resulted in the formation of 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

In a study, it was found that 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters in fluorosulfonic acid at 0–10°C were converted to cyclic ions . These ions underwent anionotropic rearrangements leading to the formation of other compounds .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

This compound and its derivatives serve as crucial intermediates in organic synthesis. For instance, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a two-step reaction sequence starting from a bromo-nitrophenyl propanone derivative, showcasing its role in the preparation of radiopharmaceuticals for medical imaging (Klok et al., 2006). Furthermore, (bromodifluoromethyl)trimethylsilane, a compound related to 3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one, has been utilized for nucleophilic difluoromethylation of ketones and nitro alkenes, highlighting the compound's significance in introducing fluorine atoms into organic molecules (Trifonov et al., 2016).

Photodissociation Dynamics

The photodissociation dynamics of related bromo and nitro substituted compounds have been studied to understand the C-Br bond dissociation mechanisms. Such research offers insights into the fundamental processes involved in the photodegradation of organic compounds and the formation of reactive intermediates (Indulkar et al., 2011).

Enhancement of Optical Properties

The postfunctionalization of polythiophenes with various substituents, including bromo and nitro groups, has been investigated to tune their optical properties. This research is crucial for developing materials with enhanced fluorescence yields, applicable in optoelectronics and sensing technologies (Li et al., 2002).

Solvent Polarity Effects on Photophysical Properties

The effects of solvent polarity on the photophysical properties of chalcone derivatives, including compounds with nitrophenyl groups, have been studied. Such research provides valuable insights into the solvatochromic effects, which are essential for designing molecules with tailored electronic and excited states for applications in dye-sensitized solar cells and fluorescence-based sensors (Kumari et al., 2017).

Eigenschaften

IUPAC Name |

3-bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-2-1-3-7(4-6)13(15)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCMNYYSZYMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2997090.png)

![N-isopropyl-4-{[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2997093.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)

![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)